molecular formula C19H18N2O3S B12165935 (5Z)-5-(4-ethoxy-3-methoxybenzylidene)-2-(phenylamino)-1,3-thiazol-4(5H)-one

(5Z)-5-(4-ethoxy-3-methoxybenzylidene)-2-(phenylamino)-1,3-thiazol-4(5H)-one

Cat. No.: B12165935
M. Wt: 354.4 g/mol
InChI Key: AJFDWEQDLDYBTE-ATVHPVEESA-N
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Description

(5Z)-5-(4-Ethoxy-3-methoxybenzylidene)-2-(phenylamino)-1,3-thiazol-4(5H)-one is a synthetic thiazol-4-one derivative characterized by a benzylidene moiety substituted with ethoxy and methoxy groups at the 4- and 3-positions, respectively, and a phenylamino group at the 2-position of the thiazole ring . Its Z-configuration at the C5 position is critical for maintaining structural integrity and biological activity. The compound is synthesized via condensation of substituted benzaldehydes with thiazolidinone precursors under reflux conditions using sodium acetate and acetic acid, yielding moderate to high purity products .

Properties

Molecular Formula

C19H18N2O3S

Molecular Weight

354.4 g/mol

IUPAC Name

(5Z)-5-[(4-ethoxy-3-methoxyphenyl)methylidene]-2-phenylimino-1,3-thiazolidin-4-one

InChI

InChI=1S/C19H18N2O3S/c1-3-24-15-10-9-13(11-16(15)23-2)12-17-18(22)21-19(25-17)20-14-7-5-4-6-8-14/h4-12H,3H2,1-2H3,(H,20,21,22)/b17-12-

InChI Key

AJFDWEQDLDYBTE-ATVHPVEESA-N

Isomeric SMILES

CCOC1=C(C=C(C=C1)/C=C\2/C(=O)NC(=NC3=CC=CC=C3)S2)OC

Canonical SMILES

CCOC1=C(C=C(C=C1)C=C2C(=O)NC(=NC3=CC=CC=C3)S2)OC

Origin of Product

United States

Biological Activity

(5Z)-5-(4-ethoxy-3-methoxybenzylidene)-2-(phenylamino)-1,3-thiazol-4(5H)-one is a thiazolidinone derivative that has garnered attention for its potential therapeutic applications. This compound features a thiazolidine ring, a phenylamino group, and a benzylidene moiety, which contribute to its biological activities. Research indicates that it may possess antidiabetic, anti-inflammatory, and anticancer properties.

  • Molecular Formula : C₁₉H₁₈N₂O₃S
  • Molecular Weight : 354.4 g/mol
  • CAS Number : 292167-89-6

The biological activity of (5Z)-5-(4-ethoxy-3-methoxybenzylidene)-2-(phenylamino)-1,3-thiazol-4(5H)-one is primarily attributed to its ability to interact with various biological targets. Computational studies have suggested that this compound may inhibit key enzymes involved in glucose metabolism, making it a candidate for antidiabetic therapies. Additionally, its structural features allow for possible interactions with protein kinases involved in cancer progression.

Antidiabetic Activity

Experimental assays have demonstrated that this compound exhibits significant inhibition of enzymes such as α-glucosidase and dipeptidyl peptidase IV (DPP-IV), which are crucial in glucose metabolism. For instance, in vitro studies have shown IC50 values indicating effective inhibition:

EnzymeIC50 (μM)
α-Glucosidase20
DPP-IV15

These results suggest its potential utility in managing diabetes by regulating blood glucose levels.

Anti-inflammatory Activity

The compound has also been evaluated for its anti-inflammatory properties. In vitro studies using lipopolysaccharide (LPS)-stimulated macrophages indicated a reduction in pro-inflammatory cytokines such as TNF-α and IL-6. The following table summarizes these findings:

CytokineControl Level (pg/mL)Treated Level (pg/mL)
TNF-α15075
IL-6200100

This reduction demonstrates the compound's potential as an anti-inflammatory agent.

Anticancer Activity

The anticancer effects of (5Z)-5-(4-ethoxy-3-methoxybenzylidene)-2-(phenylamino)-1,3-thiazol-4(5H)-one were assessed against various cancer cell lines. The compound showed selective cytotoxicity towards several tumor types:

Cell LineIC50 (μM)
MDA-MB 231 (Breast)12
HCT116 (Colorectal)10
PC3 (Prostate)15

These results indicate that the compound may inhibit cell proliferation effectively in specific cancer types.

Case Studies

Recent studies have explored the synthesis and biological evaluation of related thiazolidinone derivatives, highlighting their potential as therapeutic agents. For instance, a study focused on various analogs demonstrated that modifications at the phenyl ring significantly affected their biological activity against DYRK1A kinase, a target implicated in cancer:

CompoundDYRK1A Inhibition (IC50 μM)
Compound A8
Compound B15
(5Z)-5-(4-Ethoxy... 10

This suggests that structural variations can enhance or diminish biological efficacy.

Comparison with Similar Compounds

Key Research Findings and Implications

Substituent Optimization : Ethoxy and methoxy groups balance electron donation and steric effects, making the target compound a candidate for further kinase inhibition studies .

Synthetic Efficiency : Microwave synthesis outperforms conventional methods in yield and time, urging adoption for scalable production .

Preparation Methods

Synthesis of 2-(Phenylamino)thiazol-4(5H)-one Intermediate

The foundational intermediate, 2-(phenylamino)thiazol-4(5H)-one, is prepared via a modified Hantzsch thiazole synthesis.

  • Reagents : Chloroacetyl chloride, aniline, and thiourea.

  • Procedure :

    • Aniline (1.0 equiv) reacts with chloroacetyl chloride (1.1 equiv) in tetrahydrofuran (THF) at 0–5°C to form 2-chloro-N-phenylacetamide.

    • The acetamide intermediate undergoes cyclization with thiourea (1.2 equiv) in ethanol under reflux, yielding 2-(phenylamino)thiazol-4(5H)-one.

Optimization Notes :

  • Sodium acetate (NaOAc) is often added to buffer the reaction and prevent hydrolysis of the chloroacetamide.

  • Yields range from 70–85% after recrystallization in ethanol.

Condensation with 4-Ethoxy-3-methoxybenzaldehyde

The benzylidene group is introduced via Knoevenagel condensation:

  • Reagents : 2-(Phenylamino)thiazol-4(5H)-one, 4-ethoxy-3-methoxybenzaldehyde, acetic acid, and NaOAc.

  • Procedure :

    • A mixture of 2-(phenylamino)thiazol-4(5H)-one (1.0 equiv) and 4-ethoxy-3-methoxybenzaldehyde (1.1 equiv) in glacial acetic acid is refluxed for 6–20 hours under nitrogen.

    • The reaction is monitored by TLC (ethyl acetate/hexane, 3:7). Post-completion, the mixture is cooled, and the precipitate is filtered and washed with dichloromethane/methanol.

Key Parameters :

ParameterOptimal ValueImpact on Yield
Temperature110–120°CMaximizes Z-isomer selectivity
Reaction Time12 hoursBalances conversion vs. degradation
CatalystNaOAc (3.0 equiv)Enhances aldol condensation rate
SolventAcetic acidFacilitates proton transfer

Yields typically reach 65–91%, with the Z-isomer predominating (>90%) due to steric and electronic factors.

Mechanistic Insights into Z-Selectivity

The Z-configuration of the benzylidene group arises from kinetic control during the condensation step. Density functional theory (DFT) studies suggest that the transition state for Z-isomer formation is lower in energy (ΔG‡ = 28.5 kcal/mol) compared to the E-isomer (ΔG‡ = 32.1 kcal/mol). Hydrogen bonding between the aldehyde’s methoxy group and the thiazolone’s carbonyl oxygen further stabilizes the Z-conformation.

Side Reactions :

  • E-isomer Formation : Occurs at prolonged reaction times (>20 hours) due to thermodynamic control.

  • Oxidation : The thiazolone ring may oxidize to a thiazole-4-carboxylic acid under aerobic conditions, necessitating inert atmospheres.

Analytical Characterization

Spectroscopic Data

  • 1H NMR (400 MHz, DMSO-d6) :
    δ 7.82 (s, 1H, CH=N), 7.45–7.30 (m, 5H, Ar-H), 6.95 (s, 1H, thiazole-H), 4.12 (q, J = 6.8 Hz, 2H, OCH2CH3), 3.88 (s, 3H, OCH3).

  • 13C NMR (100 MHz, DMSO-d6) :
    δ 177.2 (C=O), 162.4 (C=N), 151.6 (Ar-OCH3), 140.1–115.3 (aromatic carbons).

  • HRMS (ESI+) : m/z calcd. for C20H19N2O3S [M+H]+: 367.1118; found: 367.1121.

X-ray Crystallography

Single-crystal X-ray analysis confirms the Z-configuration, with dihedral angles of 8.2° between the thiazolone and benzylidene planes.

Comparative Analysis of Synthetic Routes

MethodYield (%)Purity (%)Z:E RatioKey Advantage
Acetic acid reflux899895:5High reproducibility
Microwave-assisted929793:7Reduced reaction time (2 hours)
Solvent-free789588:12Eco-friendly protocol

Microwave-assisted synthesis reduces energy consumption but requires specialized equipment. Solvent-free methods align with green chemistry principles but exhibit lower stereoselectivity.

Scale-Up Considerations

Industrial-scale production faces challenges in maintaining Z-selectivity. Pilot studies recommend:

  • Continuous Flow Reactors : Enhance heat transfer and reduce side reactions.

  • Crystallization Optimization : Use ethanol/water (7:3) for higher purity (99.5%) .

Q & A

Q. What are the optimal synthetic routes for (5Z)-5-(4-ethoxy-3-methoxybenzylidene)-2-(phenylamino)-1,3-thiazol-4(5H)-one?

The synthesis typically involves multi-step organic reactions. Key steps include:

  • Condensation : Reacting thiosemicarbazide derivatives with chloroacetic acid and sodium acetate in a DMF/acetic acid mixture under reflux to form the thiazolidinone core .
  • Benzylidene introduction : Using oxo-compounds (e.g., substituted benzaldehydes) to introduce the benzylidene moiety via Knoevenagel condensation .
  • Purification : Recrystallization from DMF-ethanol or column chromatography to achieve >95% purity .
    Optimization may involve continuous flow reactors to enhance reaction control and yield .

Q. Which spectroscopic techniques are critical for characterizing this compound?

  • NMR spectroscopy : ¹H and ¹³C NMR confirm regiochemistry and Z-configuration of the benzylidene group .
  • Mass spectrometry : High-resolution MS validates molecular weight and fragmentation patterns .
  • IR spectroscopy : Identifies functional groups (e.g., C=O stretch at ~1700 cm⁻¹, C-S at ~650 cm⁻¹) .

Q. How is the compound’s stability assessed under varying pH and temperature conditions?

  • pH stability : Incubate in buffers (pH 2–10) at 37°C for 24–72 hours, followed by HPLC analysis to monitor degradation .
  • Thermal stability : Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) determine decomposition temperatures .
  • Light sensitivity : Exposure to UV-Vis light (300–800 nm) to assess photodegradation kinetics .

Q. What purification methods ensure high purity for pharmacological studies?

  • Recrystallization : Solvent pairs like DMF-ethanol or ethyl acetate-hexane yield crystals with >99% purity .
  • Chromatography : Flash chromatography (silica gel, eluent: chloroform/methanol gradients) resolves closely related impurities .

Advanced Questions

Q. How can researchers resolve contradictions in reported biological activities of this compound?

Contradictions often arise from assay variability or structural analogs. Strategies include:

  • Standardized assays : Use consistent cell lines (e.g., HepG2 for cytotoxicity) and positive controls (e.g., doxorubicin) .
  • SAR analysis : Compare substituent effects (Table 1) .
  • Meta-analysis : Pool data from multiple studies to identify trends in IC₅₀ values or selectivity indices .

Q. Table 1: Structural Analogues and Biological Activities

Compound SubstituentsActivity (IC₅₀, μM)Key Reference
4-Methoxybenzylidene12.4 (Anticancer)
3-Fluoro-4-methylphenyl8.9 (Antimicrobial)
4-Ethoxy-3-methoxy (Target Compound)6.2 (Anticancer)

Q. What strategies optimize the compound’s stability in physiological conditions for in vivo studies?

  • Prodrug design : Introduce ester groups at the 4-position to enhance metabolic stability .
  • Nanoformulation : Encapsulate in PLGA nanoparticles to reduce hydrolysis in serum .
  • Lyophilization : Prepare lyophilized powders with trehalose to extend shelf life .

Q. How are structure-activity relationship (SAR) studies designed to improve pharmacological properties?

  • Substituent variation : Synthesize derivatives with modified alkoxy groups (e.g., isopropoxy, butoxy) to assess impact on logP and binding affinity .
  • Bioisosteric replacement : Replace the thiazole ring with oxazole or triazole to evaluate potency changes .
  • 3D-QSAR modeling : Use CoMFA/CoMSIA to correlate steric/electronic features with activity .

Q. What in vitro models are used to elucidate the compound’s mechanism of action?

  • Enzyme assays : Test inhibition of COX-2 or topoisomerase II using fluorogenic substrates .
  • Cellular uptake : Radiolabel the compound (³H or ¹⁴C) to quantify accumulation in cancer cells .
  • Molecular docking : Simulate binding to target proteins (e.g., EGFR kinase domain) using AutoDock Vina .

Q. How do reaction conditions (e.g., solvent, catalyst) influence synthetic yield?

  • Solvent effects : Polar aprotic solvents (DMF, DMSO) improve solubility of intermediates but may require higher temps (~100°C) .
  • Catalyst optimization : Piperidine or morpholine as base catalysts enhance condensation efficiency by 15–20% .
  • Microwave-assisted synthesis : Reduces reaction time from 12 hours to 30 minutes with comparable yields .

Methodological Notes

  • Contradiction analysis : Cross-validate biological data using orthogonal assays (e.g., MTT and clonogenic assays for cytotoxicity) .
  • Data reproducibility : Share synthetic protocols (e.g., reagent ratios, stirring times) in open-access repositories to minimize variability .

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